molecular formula C23H26N2O2 B4125505 N-1-adamantyl-N'-(4-phenoxyphenyl)urea

N-1-adamantyl-N'-(4-phenoxyphenyl)urea

Cat. No.: B4125505
M. Wt: 362.5 g/mol
InChI Key: HCOPPMKTBVDAJD-UHFFFAOYSA-N
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Description

N-1-Adamantyl-N'-(4-phenoxyphenyl)urea is a synthetic chemical belonging to the class of N,N'-disubstituted ureas, which are recognized as potent and selective inhibitors of the soluble epoxide hydrolase (sEH) enzyme . sEH is a key regulatory enzyme in the metabolism of endogenous fatty acid epoxides, such as epoxyeicosatrienoic acids (EETs). EETs are signaling lipids with demonstrated beneficial effects in animal models, including vasodilation, anti-inflammatory, and analgesic properties . By inhibiting sEH, this class of compounds elevates endogenous EET levels, making them valuable tool compounds for researching cardiovascular diseases, hypertension, neuroinflammation, and pain management . The structure features a lipophilic adamantane group and a substituted phenyl ring, a pharmacophore known to confer high affinity and stability for the sEH enzyme active site. Research on closely related adamantyl-urea analogs indicates that metabolism occurs primarily via cytochrome P450 enzymes, with oxidation on the adamantyl moiety being a common pathway, and resulting metabolites often retain some biological activity . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature on soluble epoxide hydrolase inhibitors for detailed pharmacological and metabolic data on this compound class.

Properties

IUPAC Name

1-(1-adamantyl)-3-(4-phenoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c26-22(25-23-13-16-10-17(14-23)12-18(11-16)15-23)24-19-6-8-21(9-7-19)27-20-4-2-1-3-5-20/h1-9,16-18H,10-15H2,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOPPMKTBVDAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Urea derivatives exhibit diverse biological and physicochemical profiles depending on substituents. Below is a comparative analysis of N-1-adamantyl-N'-(4-phenoxyphenyl)urea with key analogs:

Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) logP Key Applications/Properties References
This compound Adamantyl, 4-phenoxyphenyl C₂₃H₂₆N₂O₂ 362.51 (calc.) ~4.5 High lipophilicity, research use
N-(4-Nitrophenyl)-N'-phenyl-urea 4-nitrophenyl, phenyl C₁₃H₁₁N₃O₃ 257.24 2.88 Electron-withdrawing nitro group
E641-0464 Acetylpiperidinyl, furanmethyl, 4-methoxyphenyl C₂₀H₂₅N₃O₄ 371.43 2.88 Moderate logP, non-chiral
Fluometuron 3-(Trifluoromethyl)phenyl, dimethyl C₁₀H₁₁F₃N₂O 232.20 2.20 Herbicide (cotton, sugarcane)
Isoproturon 4-Isopropylphenyl, dimethyl C₁₂H₁₈N₂O 206.29 2.50 Herbicide (cereals)
N,N'-[2-(Dodecanesulfonyloxy)phenyl]-urea Dodecanesulfonyloxy groups Complex >500 (est.) High Patent: sulfonyl-modified ureas

Key Observations

  • Substituent Effects :
    • Electron-Withdrawing Groups : Nitro (in N-(4-nitrophenyl)-N'-phenyl-urea) increases polarity and reactivity, whereas trifluoromethyl (in fluometuron) enhances herbicide activity through metabolic stability .
    • Bulky Groups : Adamantyl and dodecanesulfonyloxy substituents introduce steric hindrance, which may affect binding to biological targets or material stability .
  • Biological Activity : Pesticidal ureas (e.g., fluometuron, isoproturon) share the urea backbone but rely on smaller substituents (e.g., trifluoromethyl, isopropyl) for herbicidal action. The target compound’s adamantyl group may confer unique interactions in enzyme inhibition or receptor binding .

Hydrogen Bonding and Solubility

  • The target compound has one hydrogen bond donor (NH) and two acceptors (carbonyl O, ether O), similar to E641-0464 (6 acceptors, 1 donor). However, its high logP suggests lower solubility than polar analogs like N-(4-nitrophenyl)-N'-phenyl-urea .
  • Sulfonyloxy-containing ureas () exhibit enhanced polarity due to sulfonyl groups, contrasting with the phenoxy group’s moderate polarity in the target compound .

Q & A

Q. What are the established synthetic routes for N-1-adamantyl-N'-(4-phenoxyphenyl)urea, and how can reaction conditions be optimized?

The synthesis typically involves coupling 1-adamantylamine with 4-phenoxyphenyl isocyanate under anhydrous conditions. Key steps include:

  • Bromination : Generating 1-bromo-4-phenoxybenzene as an intermediate.
  • Urea formation : Reacting with urea precursors in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization to achieve ≥95% purity. Optimization strategies include adjusting solvent polarity (e.g., DMF vs. THF), temperature control (0–25°C), and catalyst screening (e.g., DMAP). Reaction progress is monitored via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify adamantyl C–H peaks (δ 1.6–2.1 ppm) and aromatic proton environments (δ 6.8–7.4 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 403.2).
  • HPLC : Purity assessment using reverse-phase C18 columns (≥98% purity threshold).
  • Melting Point : Consistency with literature values (e.g., 180–182°C) .

Q. How does the adamantyl group influence the compound's physicochemical properties?

The adamantyl moiety enhances lipophilicity (logP ~5.2), impacting solubility in aqueous media (<0.1 mg/mL). Strategies to improve solubility include:

  • Co-solvent systems (e.g., PEG-400/water).
  • Salt formation (e.g., hydrochloride salts).
  • Nanoformulation (liposomes or micelles). Thermal stability is confirmed via DSC (decomposition >200°C) .

Advanced Research Questions

Q. What methodologies are used to investigate structure-activity relationships (SAR) for this compound derivatives?

  • Substituent variation : Replacing the 4-phenoxyphenyl group with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups to modulate bioactivity.
  • In vitro assays : Testing inhibition of target enzymes (e.g., kinase or protease panels) at 1–100 µM concentrations.
  • Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinities to biological targets (e.g., ΔG < −8 kcal/mol). SAR studies on related ureas show that 4-fluoro substitution reduces anticonvulsant latency by 40% compared to unsubstituted analogs .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Purity validation : Re-analyzе compounds via HPLC and NMR to exclude impurities (>98% purity required).
  • Assay standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration).
  • Orthogonal assays : Cross-validate using fluorescence polarization (binding) and SPR (kinetics). For example, discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM) may arise from differences in ATP concentrations in kinase assays .

Q. What experimental approaches are used to study the compound's mechanism of action in vivo?

  • Rodent models : Administering 10–50 mg/kg doses (IP or oral) to assess pharmacokinetics (Tmax = 2–4 hr, Cmax = 1–5 µg/mL).
  • Biomarker analysis : ELISA for inflammatory cytokines (e.g., IL-6, TNF-α) or Western blot for target protein expression.
  • Toxicology : Histopathology of liver/kidney tissues after 14-day repeated dosing. Related adamantyl-urea compounds show dose-dependent lethality (LD₅₀ ~100 mg/kg) in seizure models .

Q. How can crystallography and Hirshfeld surface analysis elucidate intermolecular interactions?

  • Single-crystal X-ray diffraction : Resolve molecular packing (space group P2₁/c, Z = 4) and hydrogen-bonding networks (N–H···O=C, 2.8–3.0 Å).
  • Hirshfeld surfaces : Quantify contributions of H-bonding (40–50%), van der Waals (30%), and π-π interactions (10%) using CrystalExplorer. For example, 4-fluorophenyl analogs exhibit stronger H-bonding (dnorm = −0.5 to 0.5) compared to unsubstituted derivatives .

Methodological Challenges

Q. What strategies address solubility challenges in preclinical formulation?

  • Co-solvents : 20% Cremophor EL in saline increases solubility to 5 mg/mL.
  • Amorphous solid dispersion : Spray-drying with PVP-K30 (1:1 ratio) improves bioavailability (AUC 2.5-fold vs. crystalline form).
  • Analytical validation : Dynamic light scattering (DLS) to confirm nanoparticle size (100–200 nm) .

Q. How are stability studies designed for long-term storage of this compound?

  • Forced degradation : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks.
  • Stability-indicating HPLC : Monitor degradation products (e.g., hydrolyzed urea at RRT 1.2).
  • Storage recommendations : −20°C in amber vials under argon (>95% stability at 24 months) .

Q. What regulatory considerations apply to in vivo testing of this compound?

  • DEA compliance : Classify under Schedule I if structurally analogous to controlled substances (e.g., fentanyl derivatives).
  • IACUC protocols : Adhere to OECD 420 (acute toxicity) and 453 (chronic carcinogenicity) guidelines.
  • Material Safety Data Sheets (MSDS) : Include handling precautions for inhalation/contact risks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-1-adamantyl-N'-(4-phenoxyphenyl)urea
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N-1-adamantyl-N'-(4-phenoxyphenyl)urea

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